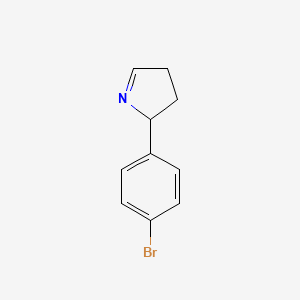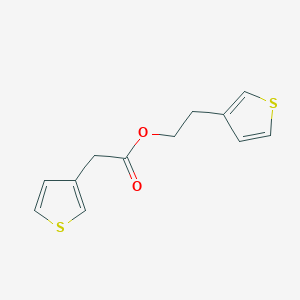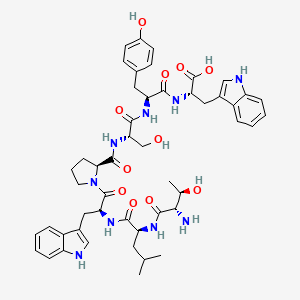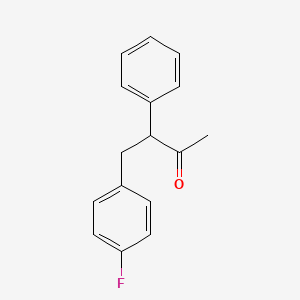
5-Bromo-5'-(7-dodecyl-9H-fluoren-2-YL)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It is characterized by the presence of a bromine atom, a dodecyl chain, and a fluorenyl group attached to the bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene typically involves the following steps:
Suzuki Coupling: The fluorenyl group can be attached to the bithiophene core via a Suzuki coupling reaction. This involves the reaction of a bromo-substituted bithiophene with a boronic acid derivative of fluorene in the presence of a palladium catalyst and a base such as potassium carbonate.
Alkylation: The dodecyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene may involve large-scale bromination, coupling, and alkylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Sodium methoxide, potassium thiolate, and polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Materials: Employed in the development of organic photovoltaic cells (OPVs) due to its ability to absorb light and generate charge carriers.
Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes based on its electronic properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.
Mécanisme D'action
The mechanism of action of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene involves its ability to participate in π-π stacking interactions and charge transfer processes. The compound’s molecular structure allows it to interact with other molecules through non-covalent interactions, facilitating the formation of conductive pathways in electronic devices. The presence of the fluorenyl group enhances its photophysical properties, making it suitable for use in optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,2’-bithiophene: Lacks the fluorenyl and dodecyl groups, resulting in different electronic properties.
5-Bromo-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: Similar structure but without the dodecyl chain, affecting its solubility and self-assembly behavior.
5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene: The presence of both the fluorenyl and dodecyl groups makes it unique in terms of its electronic and solubility properties.
Uniqueness
The uniqueness of 5-Bromo-5’-(7-dodecyl-9H-fluoren-2-YL)-2,2’-bithiophene lies in its combination of a bromine atom, a fluorenyl group, and a dodecyl chain. This combination imparts specific electronic, photophysical, and solubility properties that make it particularly suitable for applications in organic electronics and photovoltaic materials.
Propriétés
Numéro CAS |
922706-48-7 |
|---|---|
Formule moléculaire |
C33H37BrS2 |
Poids moléculaire |
577.7 g/mol |
Nom IUPAC |
2-bromo-5-[5-(7-dodecyl-9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C33H37BrS2/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-15-28-26(21-24)23-27-22-25(14-16-29(27)28)30-17-18-31(35-30)32-19-20-33(34)36-32/h13-22H,2-12,23H2,1H3 |
Clé InChI |
SUCWEJRSLSWSAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)

![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)
![Phenol, 4-[[2-(4-methylphenyl)-4-quinolinyl]amino]-](/img/structure/B14181226.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)




![L-Valine, N-[2-[[(ethoxycarbonyl)amino]carbonyl]benzoyl]-3-methyl-](/img/structure/B14181289.png)
